(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2OS/c19-16(8-7-15-6-2-13-20-15)18-10-3-9-17(11-12-18)14-4-1-5-14/h2,6-8,13-14H,1,3-5,9-12H2/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJCTCXNRSAVLY-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

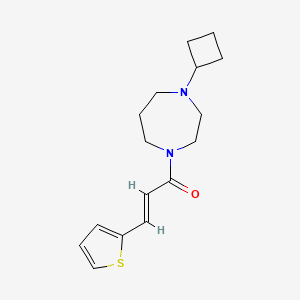

Chemical Structure

The chemical structure of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be represented as follows:

This compound features a diazepane ring, a cyclobutyl group, and a thiophene moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The following sections detail specific activities and findings.

Antimicrobial Activity

Research indicates that derivatives of diazepanes exhibit significant antimicrobial properties. For instance, compounds similar to (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that compounds with similar structural features possess anticancer activity. In vitro assays revealed that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it reduced paw edema induced by carrageenan, suggesting a potential mechanism involving the inhibition of pro-inflammatory cytokines .

The proposed mechanisms for the biological activities of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response.

- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

- Interaction with Receptors : Binding to specific receptors could lead to altered cellular responses.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against E. coli with an IC50 value of 25 µM. |

| Study B | Reported anticancer activity in MCF-7 cells with an IC50 value of 15 µM; apoptosis was confirmed via flow cytometry. |

| Study C | Showed anti-inflammatory effects in vivo with a reduction in edema by 45% compared to control groups. |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance, research on diazepane derivatives has shown that they can inhibit the proliferation of various cancer cell lines, including breast and renal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, with specific emphasis on targeting pathways associated with tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Studies suggest that certain derivatives possess activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The structure-activity relationship indicates that modifications in the diazepane ring can enhance efficacy against microbial targets .

Neuropharmacological Effects

Compounds containing diazepane moieties have been investigated for their neuropharmacological properties. They show promise as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems, particularly GABAergic pathways. The presence of the thiophene group may contribute to enhanced binding affinities at relevant receptors .

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit enzymes involved in metabolic pathways related to cancer and infectious diseases. This inhibition can lead to altered metabolic profiles in affected cells, providing a therapeutic avenue for drug development .

Synthetic Methodologies

Clinical Trials

Several clinical trials have explored the therapeutic potential of related compounds in treating various cancers and infections. These trials focus on dosage optimization and efficacy comparison with existing therapies .

Comparative Studies

Comparative studies have been conducted between (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and other known pharmacological agents, demonstrating its unique profile in terms of potency and side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a broader class of α,β-unsaturated ketones, which are widely studied for their pharmacological and material science applications. Key analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Physicochemical and Electronic Properties

- Solubility: The target compound’s diazepane ring and cyclobutyl group likely improve solubility in polar aprotic solvents compared to purely aromatic chalcones (e.g., fluorophenyl derivatives in ), which often require ethanol or chloroform for recrystallization .

- Hydrogen Bonding : The diazepane’s nitrogen atoms may form intermolecular hydrogen bonds, a feature less prominent in analogs like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, where interactions are dominated by C–H···O and π-stacking .

Crystallographic and Hirshfeld Surface Analysis

Chalcone derivatives () exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing packing efficiency and stability. The target compound’s diazepane ring may reduce planarity, leading to unique crystal packing patterns. Hirshfeld surface analysis (as applied in ) could reveal differences in intermolecular contacts, such as increased C–H···N interactions compared to C–H···O in fluorophenyl analogs .

Q & A

Q. What are the optimal synthetic routes for (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound can be synthesized via a Claisen-Schmidt condensation between a diazepane-cyclobutyl ketone and a thiophene aldehyde. Key steps include:

- Solvent selection : Ethanol or toluene for controlled reactivity .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions to promote enone formation .

- Temperature : Reflux (70–90°C) to enhance reaction kinetics .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer .

Yield optimization may involve microwave-assisted synthesis to reduce reaction time and by-product formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) matching the molecular weight (e.g., m/z 357 for C₁₈H₂₃N₂OS) .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and 3100 cm⁻¹ (C-H of thiophene) .

- HPLC : Purity >95% with retention time matching a reference standard .

Advanced Research Questions

Q. How can computational chemistry methods like DFT or molecular docking predict the compound’s reactivity and biological target interactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

- Screens against targets like kinases or GPCRs. The diazepane ring’s conformational flexibility may allow binding to allosteric pockets .

- Docking scores (e.g., AutoDock Vina) correlate with experimental IC₅₀ values .

Q. What strategies address contradictions in biological activity data across different studies, such as varying IC₅₀ values?

Methodological Answer:

- Assay Standardization :

- Control Experiments :

- Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .

- Replicate studies under identical conditions (pH, temperature) .

- Data Normalization : Express activity as % inhibition relative to baseline to account for inter-experimental variability .

Q. How does the thiophene moiety influence the compound’s electronic properties and binding affinity in target enzymes?

Methodological Answer:

- Electronic Effects :

- Thiophene’s sulfur atom enhances π-electron delocalization, stabilizing charge-transfer complexes with aromatic residues (e.g., Phe in kinase ATP-binding pockets) .

- Substituent effects: 2-thiophenyl vs. 3-thiophenyl positional isomers alter dipole moments, impacting hydrophobic interactions .

- Structure-Activity Relationship (SAR) :

- Replace thiophene with furan or phenyl rings to assess binding affinity changes. For example, furan analogs show reduced potency due to weaker H-bonding .

- Methylation at thiophene’s 5-position increases lipophilicity, enhancing membrane permeability .

Q. What crystallographic techniques validate the compound’s stereochemistry and solid-state stability?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability .

- Powder XRD : Monoclinic vs. triclinic polymorphs affect solubility and bioavailability .

Q. How can structural modifications to the cyclobutyl or diazepane groups enhance pharmacological efficacy?

Methodological Answer:

- Cyclobutyl Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) to increase metabolic stability .

- Expand to cyclohexyl to test steric effects on target binding .

- Diazepane Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.